molecular formula C10H19ClFNO2 B14872185 Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride

Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride

Cat. No.: B14872185
M. Wt: 239.71 g/mol
InChI Key: JXDUJRPMFLNRHO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a fluorine atom, and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethyl 2-fluoropropanoate, and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent selection. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

    Reaction Steps: The reaction involves the nucleophilic substitution of the fluorine atom by the piperidine ring, followed by esterification to form the ethyl ester group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield.

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying biological pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-(piperidin-4-yl)propanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 2-chloro-3-(piperidin-4-yl)propanoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    Ethyl 2-bromo-3-(piperidin-4-yl)propanoate:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H19ClFNO2

Molecular Weight

239.71 g/mol

IUPAC Name

ethyl 2-fluoro-3-piperidin-4-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H18FNO2.ClH/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8;/h8-9,12H,2-7H2,1H3;1H

InChI Key

JXDUJRPMFLNRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCNCC1)F.Cl

Origin of Product

United States

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